molecular formula C16H17N3 B3020842 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900876-83-7

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3020842
CAS No.: 900876-83-7
M. Wt: 251.333
InChI Key: BTEPIHYJDOBNHS-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a notable class of fused, rigid, and planar N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug discovery . This structural motif is a privileged scaffold in combinatorial library design due to its great synthetic versatility, which permits extensive structural modifications to fine-tune pharmacological properties . As part of this compound class, it serves as a key intermediate for the development of novel bioactive molecules. Pyrazolo[1,5-a]pyrimidine-based compounds are extensively investigated for their potent activity as protein kinase inhibitors (PKIs) , playing a critical role in targeted cancer therapy . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers . Derivatives of this scaffold have shown promise in inhibiting kinases such as EGFR, B-Raf, MEK, and CK2, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . The structural features of the core framework allow for interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is a versatile template with documented potential in other therapeutic areas. Research indicates that derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes like COX-2 and sPLA2, as well as modulating pro-inflammatory cytokines such as TNF-α and IL-6 . Some compounds within this class also demonstrate antimicrobial properties . The 2, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine scaffold are particularly amenable to modification, and introducing substituents like ethyl, methyl, and phenyl groups at these positions can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to specific protein targets . This product is intended for research and development purposes only in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPIHYJDOBNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylamino leaving groups to control regioselectivity. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Activity:
EDP derivatives have been investigated for their potential as antihypertensive agents. A study highlighted that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant activity against angiotensin II receptors, which are crucial in regulating blood pressure. Specifically, a derivative of EDP was shown to have comparable efficacy to losartan, a well-known antihypertensive drug, suggesting its potential as a therapeutic agent in hypertension management .

Antiviral Properties:
Research has indicated that EDP derivatives may possess antiviral activity. A patent describes the use of pyrazolo[1,5-a]pyrimidine derivatives for treating viral infections, highlighting the compound's ability to inhibit viral replication mechanisms. This opens avenues for developing antiviral therapeutics targeting various viral pathogens .

Cancer Treatment:
The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy. Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This suggests that EDP could be further explored in oncology research for developing new anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of EDP and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring can significantly enhance or diminish biological activity. For instance:

  • Position 3 Substituents: Alterations at this position have been linked to variations in receptor binding affinity.
  • Position 7 Modifications: Changes here can affect the compound's pharmacokinetics and overall efficacy.

These insights are essential for guiding future synthetic efforts aimed at developing more potent and selective derivatives of EDP .

Synthetic Pathways

The synthesis of EDP typically involves multi-step organic reactions that include cyclization and substitution processes. The following table summarizes a common synthetic route:

StepReaction TypeReagents/Conditions
1CyclizationAcidic/basic medium with appropriate precursors
2Nucleophilic SubstitutionReflux with piperazine derivative
3Nucleophilic SubstitutionSuitable reagents for substituent introduction

This synthetic versatility allows for the generation of various analogs, facilitating extensive biological testing and optimization efforts .

Case Studies

Case Study 1: Antihypertensive Efficacy
In a controlled study involving spontaneously hypertensive rats (SHRs), an EDP derivative demonstrated significant reductions in blood pressure comparable to established treatments. The study emphasized the importance of structural modifications in enhancing oral bioavailability and therapeutic efficacy.

Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of EDP derivatives showed promising results against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity, indicating potential applications in treating viral infections.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s planar structure allows it to fit into the binding pockets of various proteins, disrupting their normal function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
2-Ethyl-5,7-dimethyl-3-phenyl 2-Ethyl, 5,7-dimethyl, 3-phenyl Kinase inhibition (putative) Structural similarity to EGFR/PI3Kδ inhibitors; phenyl at C3 enhances ATP-pocket binding .
F-DPA 5,7-dimethyl, 2-(4-fluorophenyl), 3-acetamide Translocator protein (TSPO) ligand Used in PET imaging for neuroinflammation; fluorophenyl enhances target affinity .
6m 5,7-dimethyl, 3-(3,4,5-trimethoxyphenyl) Anticancer (cytotoxic) Trimethoxy substitution increases cytotoxicity 2-fold vs. 4-fluoro analog .
7-Morpholino derivative 7-Morpholine, 5-methyl PI3Kδ inhibition (COPD/asthma) 5,6-membered bicyclic core improves selectivity for PI3Kδ over other isoforms .
Compound 15/16 Cyclized amide at C3 PDE4 inhibition (anti-inflammatory) Cyclization increases potency 200-fold by optimizing hydrophobic interactions .

Substituent Effects on Target Binding

  • Position 3 (C3): A phenyl group (as in the target compound) or substituted aryl groups (e.g., trimethoxyphenyl in 6m ) enhances binding to hydrophobic pockets in kinases like CDK2 or EGFR . Electron-withdrawing groups (e.g., fluorine in F-DPA ) improve metabolic stability and target affinity .
  • Position 2 (C2): Ethyl or larger alkyl groups (vs.
  • Positions 5 and 7 (C5/C7): Methyl groups are common in kinase inhibitors (e.g., PI3Kδ or EGFR) to balance steric effects and synthetic accessibility .

Pharmacological Selectivity

  • PI3Kδ Inhibition: The 7-morpholino derivative achieves >100-fold selectivity for PI3Kδ over α/β/γ isoforms, attributed to the 5,6-membered bicyclic core .
  • Anticancer Activity: 6m (3,4,5-trimethoxyphenyl) shows IC50 values <1 µM against breast cancer cell lines, outperforming analogs with smaller substituents .
  • Neuroimaging: F-DPA exhibits nanomolar affinity for TSPO, enabling non-invasive tracking of neuroinflammatory diseases .

Biological Activity

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be represented as follows:

C14H15N3\text{C}_{14}\text{H}_{15}\text{N}_3

It features a pyrazolo[1,5-a]pyrimidine core which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant inhibitory effects on cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
2-Ethyl-5,7-dimethyl-3-phenylHeLa12.0
2-Ethyl-5,7-dimethyl-3-phenylMCF-710.5
2-Ethyl-5,7-dimethyl-3-phenylA54915.2

These results indicate that the compound exhibits promising anticancer properties across various cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process.

Table 2: COX Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCOX Inhibition IC50 (µM)Reference
2-Ethyl-5,7-dimethyl-3-phenylCOX-1: 0.05
2-Ethyl-5,7-dimethyl-3-phenylCOX-2: 0.04

These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs.

The biological activities of pyrazolo[1,5-a]pyrimidines are often attributed to their ability to interact with various enzymes and receptors in biological systems. The inhibition of specific kinases and COX enzymes is a key mechanism through which these compounds exert their effects.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Case Study on Anticancer Effects : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cells (MCF-7) .
  • Case Study on Anti-inflammatory Properties : Another investigation demonstrated that certain derivatives effectively reduced inflammation in animal models by significantly lowering COX enzyme activity .

Q & A

Q. Key intermediates :

IntermediateRoleReference
3-AminopyrazoleCore precursor
1,3-Dicarbonyl compoundsElectrophilic partners

Basic: How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Characterization involves multi-spectral analysis :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., phenyl at C3 vs. C2) .
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 223 for C₁₄H₁₃N₃) .
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing C5 vs. C7 substitution) .

Basic: What biological activities are associated with this compound?

  • Enzyme inhibition : Targets cytochrome P450 enzymes (e.g., CYP3A4), disrupting drug metabolism via competitive binding at the active site .
  • Anticancer potential : Derivatives inhibit kinase signaling pathways (e.g., EGFR) with IC₅₀ values in the µM range .

Advanced: How can regioselectivity challenges be addressed during synthesis?

Regioselectivity issues arise with unsymmetrical 1,3-dielectrophiles (e.g., enaminones). Solutions include:

  • Advanced NMR techniques : ¹H-¹⁵N HMBC to confirm ring connectivity .
  • Computational modeling : DFT calculations predict thermodynamically favored regioisomers .
  • Isolation of intermediates : Trapping reactive intermediates (e.g., enamines) to validate reaction pathways .

Advanced: What strategies optimize reaction yields for scaled-up synthesis?

  • Catalyst screening : KHSO₄ or ultra-sound-assisted reactions improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (80–120°C) balance reaction rate and decomposition .

Q. Example optimization :

ConditionYield ImprovementReference
KHSO₄ catalyst70% → 85%
Ultrasound60% → 90%

Advanced: What mechanistic insights exist for its enzyme inhibition?

  • Binding mode : The ethyl and phenyl groups occupy hydrophobic pockets in CYP3A4, while the pyrimidine nitrogen forms hydrogen bonds with heme-coordinating residues .
  • Kinetic studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 1.2 µM) .

Advanced: How do substituents influence bioactivity?

  • Trifluoromethyl groups : Enhance metabolic stability and binding affinity (e.g., 10-fold increase in IC₅₀ for kinase inhibition) .
  • Aminoethyl chains : Improve solubility but may reduce membrane permeability .

Q. Structure-Activity Relationship (SAR) :

SubstituentEffectExample Activity
2-EthylIncreases lipophilicityImproved CYP3A4 binding
5,7-DimethylSteric hindrance reduces off-target effectsSelectivity for EGFR

Advanced: How to resolve contradictions in reported spectral data?

  • Cross-validation : Compare experimental data with PubChem CID 7021267 (InChIKey: JEMAMNBFHPIPCR) .
  • Independent synthesis : Reproduce results using alternative routes (e.g., Pd-catalyzed C-H arylation) to confirm regiochemistry .

Advanced: What computational tools aid in structural analysis?

  • PubChem : Validates molecular descriptors (e.g., InChI=1S/C14H13N3) .
  • DFT calculations : Predict NMR chemical shifts (error < 0.5 ppm) .

Advanced: Are there alternative synthetic routes to bypass regioselectivity issues?

  • Palladium-catalyzed C-H activation : Direct functionalization of preformed pyrazolo[1,5-a]pyrimidine cores avoids cyclocondensation ambiguities .
  • Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol for unsymmetrical analogs .

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